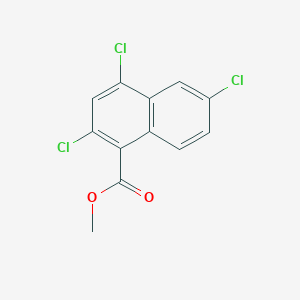
Methyl 2,4,6-trichloronaphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4,6-trichloronaphthalene-1-carboxylate is an organic compound belonging to the naphthalene family It is characterized by the presence of three chlorine atoms at the 2, 4, and 6 positions on the naphthalene ring and a carboxylate ester group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4,6-trichloronaphthalene-1-carboxylate typically involves the chlorination of naphthalene followed by esterification. One common method includes:
Chlorination: Naphthalene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to introduce chlorine atoms at the 2, 4, and 6 positions.
Esterification: The resulting trichloronaphthalene is then reacted with methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of naphthalene are chlorinated in industrial reactors.
Continuous Esterification: The chlorinated product is continuously fed into esterification reactors where it reacts with methanol under controlled conditions to produce this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of 2,4,6-trichloronaphthalene-1-carboxylic acid.
Reduction: Formation of 2,4,6-trichloronaphthalene-1-methanol.
Substitution: Formation of derivatives with various functional groups replacing chlorine atoms.
Scientific Research Applications
Methyl 2,4,6-trichloronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,4,6-trichloronaphthalene-1-carboxylate involves its interaction with molecular targets through its functional groups. The chlorine atoms and ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4,6-Trichloronaphthalene: Lacks the ester group, making it less reactive in esterification reactions.
Methyl 1-naphthoate: Lacks the chlorine atoms, resulting in different reactivity and applications.
2,4,6-Trichlorobenzoic acid: Similar in structure but with a benzene ring instead of a naphthalene ring, leading to different chemical properties.
Uniqueness: Methyl 2,4,6-trichloronaphthalene-1-carboxylate is unique due to the combination of chlorine atoms and the ester group on the naphthalene ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H7Cl3O2 |
|---|---|
Molecular Weight |
289.5 g/mol |
IUPAC Name |
methyl 2,4,6-trichloronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H7Cl3O2/c1-17-12(16)11-7-3-2-6(13)4-8(7)9(14)5-10(11)15/h2-5H,1H3 |
InChI Key |
NQQUFCODDHOZKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C2=C1C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl (2R)-3-[4-(3,6-dihydro-2H-pyran-4-yl)phenyl]-2-hydroxy-propanoate](/img/structure/B13901156.png)
![2,2,2-trifluoro-N-[methyl-oxo-(3-phenylmethoxypropyl)-lambda6-sulfanylidene]acetamide](/img/structure/B13901158.png)

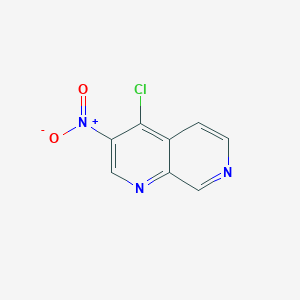
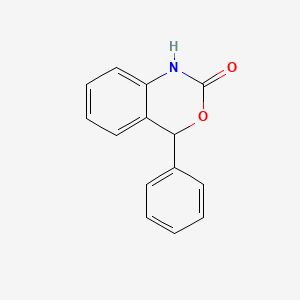

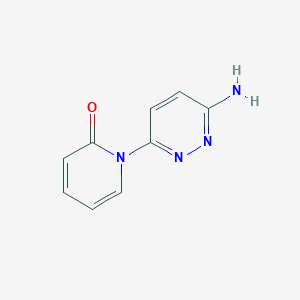
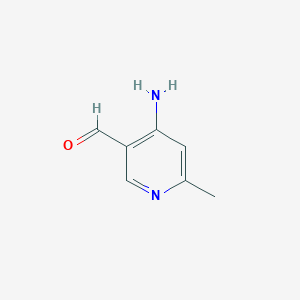
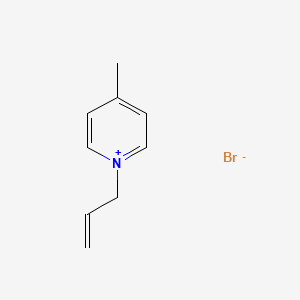
![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)

![Ethanone, 1-[6-(methylthio)-3-pyridinyl]-](/img/structure/B13901243.png)
